Cas no 113162-36-0 (Methyl 4-fluoro-1H-indole-2-carboxylate)

Methyl 4-fluoro-1H-indole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-fluoro-1H-indole-2-carboxylate
- 1H-Indole-2-carboxylic acid, 4-floro-, Methyl ester
- 1H-Indole-2-carboxylic acid, 4-fluoro-, methyl ester
- 4-fluoro-1H-indole-2-carboxylic acid methyl ester
- 4-Fluoroindole-2-carboxylic acid methyl ester
- AC1NFXGL
- AC1Q43NH
- ACMC-20efi0
- CTK0D0347
- Methyl 4-fluoro-2-indolecarboxylate
- methyl-4-fluoroindole-carboxylate
- SureCN2323348
- MFCD06653401
- EN300-30755
- AKOS000124003
- DB-431348
- DTXSID90405863
- Z316185864
- JXXLBPLHQYAPLH-UHFFFAOYSA-N
- methyl4-fluoro-1H-indole-2-carboxylate
- 113162-36-0
- DS-17801
- SB14984
- F52675
- STK504660
- ALBB-007607
- BBL022471
- SCHEMBL2323348
- CS-0030010
- SY112391
- A894470
-
- MDL: MFCD06653401
- インチ: InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
- InChIKey: JXXLBPLHQYAPLH-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC2=C(C=CC=C2N1)F
計算された属性
- せいみつぶんしりょう: 193.05394
- どういたいしつりょう: 193.05390666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 42.09
Methyl 4-fluoro-1H-indole-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-30755-0.5g |
methyl 4-fluoro-1H-indole-2-carboxylate |
113162-36-0 | 95.0% | 0.5g |
$19.0 | 2025-02-20 | |
Enamine | EN300-30755-10.0g |
methyl 4-fluoro-1H-indole-2-carboxylate |
113162-36-0 | 95.0% | 10.0g |
$56.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M14260-100mg |
Methyl 4-fluoro-1H-indole-2-carboxylate |
113162-36-0 | 95% | 100mg |
¥180.0 | 2022-04-27 | |
Chemenu | CM240889-250mg |
Methyl 4-fluoro-1H-indole-2-carboxylate |
113162-36-0 | 95% | 250mg |
$68 | 2022-06-14 | |
Chemenu | CM240889-1g |
Methyl 4-fluoro-1H-indole-2-carboxylate |
113162-36-0 | 95% | 1g |
$162 | 2022-06-14 | |
Enamine | EN300-30755-2.5g |
methyl 4-fluoro-1H-indole-2-carboxylate |
113162-36-0 | 95.0% | 2.5g |
$20.0 | 2025-02-20 | |
Ambeed | A145694-25g |
Methyl 4-fluoro-1H-indole-2-carboxylate |
113162-36-0 | 95% | 25g |
$133.0 | 2024-04-26 | |
Ambeed | A145694-250mg |
Methyl 4-fluoro-1H-indole-2-carboxylate |
113162-36-0 | 95% | 250mg |
$6.0 | 2024-04-26 | |
TRC | M219175-100mg |
Methyl 4-Fluoro-1H-indole-2-carboxylate |
113162-36-0 | 100mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VO688-200mg |
Methyl 4-fluoro-1H-indole-2-carboxylate |
113162-36-0 | 95+% | 200mg |
260.0CNY | 2021-08-04 |
Methyl 4-fluoro-1H-indole-2-carboxylate 関連文献
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
Methyl 4-fluoro-1H-indole-2-carboxylateに関する追加情報
Methyl 4-fluoro-1H-indole-2-carboxylate (CAS No. 113162-36-0): A Comprehensive Overview
Methyl 4-fluoro-1H-indole-2-carboxylate (CAS No. 113162-36-0) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of indole, a heterocyclic aromatic compound with a nitrogen atom in its structure, and it incorporates a methyl ester group at the 2-position and a fluorine atom at the 4-position. The combination of these substituents imparts unique chemical properties, making it a valuable molecule for various applications.
The synthesis of Methyl 4-fluoro-1H-indole-2-carboxylate typically involves multi-step organic reactions, often starting from indole precursors. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, leveraging techniques such as microwave-assisted synthesis and catalytic processes. These methods not only enhance the yield but also reduce the environmental footprint of the production process, aligning with current trends toward sustainable chemistry.
One of the most promising applications of Methyl 4-fluoro-1H-indole-2-carboxylate lies in its potential as a building block in drug discovery. Indole derivatives are well-known for their biological activity, and the substitution pattern in this compound further modulates its pharmacological properties. Recent studies have explored its role as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), which are implicated in various diseases, including cancer and neurodegenerative disorders. The methyl ester group enhances solubility and bioavailability, making it an attractive candidate for further preclinical development.
In addition to its therapeutic potential, Methyl 4-fluoro-1H-indole-2-carboxylate has also found applications in materials science. Its aromatic structure and electron-withdrawing substituents make it suitable for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Researchers have reported that incorporating this compound into conjugated polymers can improve charge transport properties, leading to more efficient energy conversion materials.
The structural versatility of Methyl 4-fluoro-1H-indole-2-carboxylate also extends to its use in organic synthesis as an intermediate for constructing more complex molecules. Its reactivity under various conditions allows chemists to explore novel pathways for synthesizing bioactive compounds with intricate architectures. For instance, recent work has demonstrated its utility in forming heterocyclic frameworks through cyclization reactions, paving the way for the discovery of new drug candidates.
From an analytical standpoint, the characterization of Methyl 4-fluoro-1H-indole-2-carboxylate has benefited from advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods provide detailed insights into its molecular structure and purity, ensuring high-quality standards for both research and industrial applications.
In conclusion, Methyl 4-fluoro-1H-indole-2-carboxylate (CAS No. 113162-36-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
113162-36-0 (Methyl 4-fluoro-1H-indole-2-carboxylate) 関連製品
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